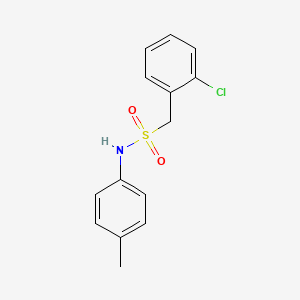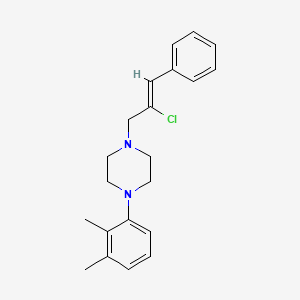
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS 2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
作用机制
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing its activation by ADP. The P2Y1 receptor is involved in platelet aggregation, thrombosis, and hemostasis, and its inhibition by 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 results in reduced platelet activation and thrombus formation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to have several biochemical and physiological effects. In platelets, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In cancer cells, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 reduces the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one of the limitations of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578. One potential area of research is the development of more potent P2Y1 receptor antagonists that can be used at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more advanced methods for synthesizing 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 may lead to more efficient and cost-effective production of this compound.
合成方法
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylmorpholine to yield the final product.
科学研究应用
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. In cancer, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)16-19(17,18)10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWTPDMSOVKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
